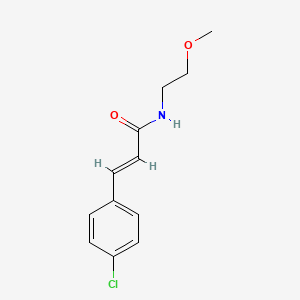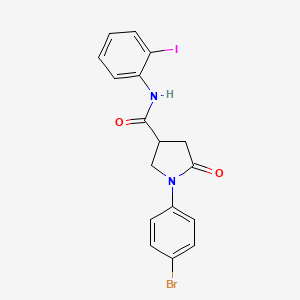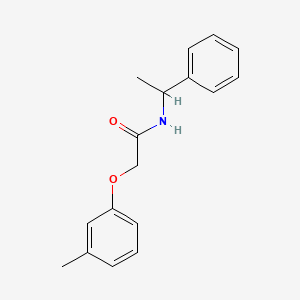
N-(3-isopropoxypropyl)-N'-isopropylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-N'-isopropylethanediamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It is a potent and selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which in turn produces a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
A-836,339 has been extensively studied in scientific research, particularly in the field of cannabinoid pharmacology. It has been shown to have potential therapeutic applications in a range of conditions, including pain, inflammation, anxiety, and depression. A-836,339 has also been studied for its potential use as a tool compound to investigate the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
A-836,339 works by inhibiting N-(3-isopropoxypropyl)-N'-isopropylethanediamide, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, producing a range of biochemical and physiological effects. The inhibition of this compound leads to an increase in endocannabinoid levels, which in turn produces a range of effects, including pain relief, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of A-836,339 are primarily related to its inhibition of this compound and subsequent increase in endocannabinoid levels. These effects include pain relief, anti-inflammatory effects, anxiolytic effects, and potential antidepressant effects. A-836,339 has also been shown to have potential neuroprotective effects, particularly in the context of ischemic injury.
Vorteile Und Einschränkungen Für Laborexperimente
A-836,339 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(3-isopropoxypropyl)-N'-isopropylethanediamide, which makes it a useful tool compound for investigating the endocannabinoid system. It has also been extensively studied in scientific research, which means that there is a wealth of data available on its effects and mechanisms of action. However, there are also limitations to using A-836,339 in lab experiments. Its potency and selectivity may make it difficult to interpret results, particularly in the context of complex biological systems. Additionally, its potential therapeutic applications may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on A-836,339. One area of focus is the potential therapeutic applications of A-836,339, particularly in the context of pain, inflammation, anxiety, and depression. Another area of focus is the investigation of the endocannabinoid system and its role in various physiological processes. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of A-836,339, particularly in the context of complex biological systems. Finally, there is a need for the development of new and more potent N-(3-isopropoxypropyl)-N'-isopropylethanediamide inhibitors, which may have even greater potential for therapeutic applications.
Synthesemethoden
The synthesis of A-836,339 involves several steps. The starting material is 3-isopropoxypropanol, which is reacted with phosgene to form 3-isopropoxypropyl chloroformate. This intermediate is then reacted with ethylenediamine to form N-(3-isopropoxypropyl)ethylenediamine. Finally, this compound is reacted with isopropyl chloroformate to form N-(3-isopropoxypropyl)-N'-isopropylethanediamide, or A-836,339.
Eigenschaften
IUPAC Name |
N'-propan-2-yl-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8(2)13-11(15)10(14)12-6-5-7-16-9(3)4/h8-9H,5-7H2,1-4H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKFBPISMBDDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5148618.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5148619.png)

![ethyl 4-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5148632.png)
![2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5148638.png)
![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5148661.png)

![ethyl (5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5148675.png)
![isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5148689.png)

![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5148693.png)

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5148706.png)
